2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenoxy and phenyl ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorophenol and 4-chloro-3-nitroaniline.
Formation of Phenoxy Acetate: 4-bromo-2-chlorophenol is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(4-bromo-2-chlorophenoxy)acetyl chloride.
Amidation Reaction: The resulting 2-(4-bromo-2-chlorophenoxy)acetyl chloride is then reacted with 4-chloro-3-nitroaniline in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy and phenyl rings can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-aminophenyl)acetamide.
Oxidation: Quinone derivatives of the phenoxy and phenyl rings.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agricultural Chemistry: Studied for its potential use as a herbicide or pesticide due to its ability to interfere with biological pathways in plants and pests.
Materials Science: Explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it could inhibit bacterial growth by targeting bacterial enzymes.
Chemical Systems: It may act as a precursor or intermediate in chemical reactions, facilitating the formation of desired products through its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-N-(4-chlorophenyl)acetamide: Lacks the nitro group, which may affect its reactivity and applications.
2-(4-bromo-2-chlorophenoxy)-N-(4-nitrophenyl)acetamide: Lacks one chlorine atom, which may influence its chemical properties and biological activity.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O4/c15-8-1-4-13(11(17)5-8)23-7-14(20)18-9-2-3-10(16)12(6-9)19(21)22/h1-6H,7H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXZSYOUYXASAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Br)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367087 | |
Record name | 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6634-77-1 | |
Record name | 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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